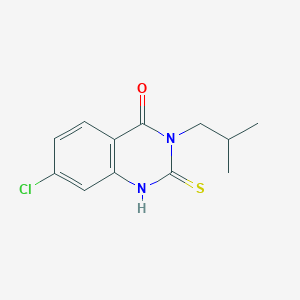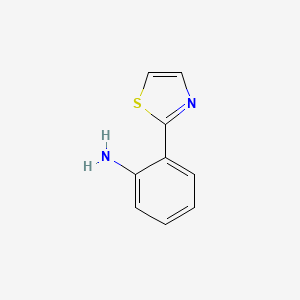![molecular formula C9H18N2O2 B2388002 N-[(2-metilpropil)imino]carbamato de tert-butilo CAS No. 1368714-59-3](/img/structure/B2388002.png)
N-[(2-metilpropil)imino]carbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2-methylpropanimidoyl)carbamate is a chemical compound that belongs to the class of carbamates. It is widely used in various scientific research fields due to its unique properties and biological activity. This compound is known for its stability and reactivity, making it a valuable tool in organic synthesis, drug discovery, and catalysis.
Aplicaciones Científicas De Investigación
Tert-butyl N-(2-methylpropanimidoyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-methylpropanimidoyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . The reaction conditions are generally mild, and the process can be conducted at low temperatures to achieve high yields.
Industrial Production Methods
Industrial production methods for tert-butyl N-(2-methylpropanimidoyl)carbamate often involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(2-methylpropanimidoyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for neutralization, and oxidizing agents like potassium permanganate for oxidation . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in various substituted carbamates with different functional groups.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-methylpropanimidoyl)carbamate involves its ability to form stable carbamate bonds with amines. This stability is due to the presence of the tert-butyl group, which provides steric hindrance and prevents unwanted side reactions . The compound can interact with molecular targets such as enzymes and proteins, modulating their activity and function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: Another carbamate compound with similar protecting group properties.
Di-tert-butyl dicarbonate: Used as a reagent in the synthesis of tert-butyl N-(2-methylpropanimidoyl)carbamate.
N-tert-butoxycarbonyl derivatives: A class of compounds with similar protective functions for amines.
Uniqueness
Tert-butyl N-(2-methylpropanimidoyl)carbamate is unique due to its specific structure, which combines the tert-butyl group with an imidoyl moiety. This combination provides enhanced stability and reactivity, making it a valuable tool in various scientific applications. Its ability to form stable carbamate bonds and its versatility in different chemical reactions set it apart from other similar compounds .
Propiedades
IUPAC Name |
tert-butyl (NZ)-N-(1-amino-2-methylpropylidene)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)7(10)11-8(12)13-9(3,4)5/h6H,1-5H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHNJAWZWJZFEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NC(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=N/C(=O)OC(C)(C)C)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine](/img/structure/B2387920.png)
![N~4~-(4-ethoxyphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2387923.png)


![2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2387928.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2387931.png)





![6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2387940.png)

